molecular formula C7H6BrClN4 B595463 3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1276056-74-6

3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

Katalognummer: B595463
CAS-Nummer: 1276056-74-6
Molekulargewicht: 261.507
InChI-Schlüssel: MWXFTPQBAZXTKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Overview of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidine represents one of the most important heterocyclic systems in contemporary medicinal chemistry, distinguished by its wide-ranging applications primarily in anticancer research. The fundamental structure consists of a pyrazole ring fused to a pyrimidine ring, creating a bicyclic aromatic heterocycle that exhibits remarkable versatility in chemical modification and biological activity. Literature surveys have consistently recorded that pyrazolo[3,4-d]pyrimidine fused rings attract significant attention due to their diverse and versatile pharmacological potential, which stems from the chemical similarity between this scaffold and naturally occurring purines.

The structural characteristics of pyrazolo[3,4-d]pyrimidine derivatives enable extensive pharmacological activities including antiviral, anti-inflammatory, antimicrobial, antimycobacterial, antihypertensive, radioprotective, and antioxidant properties. These compounds represent a class of aromatic heterocyclic molecules containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring. The molecular diversity achievable through substitution patterns on this core structure has made pyrazolo[3,4-d]pyrimidine derivatives particularly attractive for drug discovery and development programs.

Research has demonstrated that pyrazolo[3,4-d]pyrimidin-4(5H)-one serves as a bioisostere of naturally occurring purine nucleoside heterocyclic bases, functioning as a main skeleton in numerous biologically active compounds. Differently substituted pyrazolo[3,4-d]pyrimidin-4(5H)-ones exhibit an extensive range of pharmacological properties, encompassing anti-inflammatory, anti-bacterial, anti-fungal, anti-viral, anti-microbial, central nervous system-modulating, anti-oxidant, and cardiovascular activities. The versatility of this chemical scaffold has established pyrazolo[3,4-d]pyrimidine derivatives as essential components in modern pharmaceutical research.

Historical Context of Heterocyclic Chemistry Research

The historical development of heterocyclic chemistry commenced in the 1800s, coinciding with the broader advancement of organic chemistry as a scientific discipline. According to comprehensive literature surveys, the foundational period of heterocyclic chemistry began with significant discoveries that established the importance of non-carbon atoms in cyclic structures. In 1818, Brugnatelli achieved the separation of alloxan from uric acid, marking one of the earliest documented isolations of a heterocyclic compound. This pioneering work established the precedent for investigating compounds containing heteroatoms within ring structures.

The progression of heterocyclic chemistry continued with Dobereiner's production of furan compounds using sulfuric acid with starch in 1832, followed by Runge's collection of pyrrole through dry distillation in 1834. These early discoveries demonstrated the accessibility of heterocyclic compounds from natural sources and established fundamental synthetic methodologies. The field experienced significant advancement around 1906 when Friedlander revolutionized the agriculture industry through synthetic chemistry by developing the production of indigo dye. This achievement highlighted the practical applications of heterocyclic chemistry beyond academic research.

The Heterocyclic Group was formally established in 1967 by a consortium of heterocyclic chemists, gaining approval from the Chemical Society on April 5, 1967, and holding its first scientific meeting in September 1967. The first Chairman was Alan Katritzky, then at the University of East Anglia, and the first Secretary/Treasurer was Gurnos Jones from Keele University. In 2001, the organization voted to change its name to the Heterocyclic and Synthesis Group, reflecting the broader interests of its membership in synthetic organic chemistry. This institutional development underscored the growing recognition of heterocyclic chemistry as a distinct and vital area of chemical research.

The historical significance of heterocyclic compounds extends to their fundamental role in biological systems, with nucleic acids serving as prime examples of naturally occurring heterocyclic structures that carry genetic information controlling inheritance. Modern society has become increasingly dependent on synthetic heterocycles for applications as drugs, pesticides, dyes, and plastics. Among the approximately 20 million chemical compounds identified by the end of the second millennium, more than two-thirds are fully or partially aromatic, and approximately half are heterocycles.

Significance of 3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine in Chemical Research

The specific compound this compound represents a strategically important member of the pyrazolo[3,4-d]pyrimidine family, characterized by its unique substitution pattern that incorporates both halogen atoms and methyl groups. The molecular formula C7H6BrClN4 indicates a relatively compact structure with a molecular weight of 261.507 daltons, providing an optimal balance between molecular complexity and synthetic accessibility. The compound's Chemical Abstracts Service number 1276056-74-6 establishes its unique identity within chemical databases and facilitates its identification in research literature.

The structural analysis reveals that this compound possesses specific substitution patterns that contribute to its research significance. The presence of bromine at position 3 and chlorine at position 4 of the pyrazolo[3,4-d]pyrimidine core, combined with methyl groups at positions 1 and 6, creates a highly functionalized scaffold suitable for further chemical modification. The InChI key MWXFTPQBAZXTKL-UHFFFAOYSA-N provides a standardized representation of the molecular structure, enabling precise identification across different chemical databases. These structural features position the compound as a valuable intermediate for the synthesis of more complex derivatives.

Research applications of this compound primarily focus on its utility as a building block in pharmaceutical chemistry and as an intermediate in the synthesis of biologically active compounds. The compound's halogen substituents provide reactive sites for nucleophilic substitution reactions, enabling the introduction of various functional groups that can modulate biological activity. The methyl groups contribute to the compound's lipophilicity and may influence its pharmacokinetic properties in biological systems.

Property Value Reference
Molecular Formula C7H6BrClN4
Molecular Weight 261.507 g/mol
Exact Mass 259.946
Polar Surface Area 43.6 Ų
LogP Value 2.6
InChI Key MWXFTPQBAZXTKL-UHFFFAOYSA-N

The research significance of this compound extends to its potential applications in medicinal chemistry, where the pyrazolo[3,4-d]pyrimidine scaffold has demonstrated considerable promise in the development of kinase inhibitors and anticancer agents. Recent investigations have focused on pyrazolo[3,4-d]pyrimidine derivatives as novel cyclin-dependent kinase 2 inhibitors, with structure-activity relationship studies revealing the importance of specific substitution patterns for biological activity. The compound's unique combination of halogen and methyl substituents makes it particularly valuable for exploring how different substitution patterns influence biological activity and selectivity.

Contemporary research efforts have emphasized the development of pyrazolo[3,4-d]pyrimidine derivatives as epidermal growth factor receptor inhibitors, with several compounds showing potent anti-proliferative activities against various cancer cell lines. The specific substitution pattern present in this compound provides researchers with opportunities to investigate how halogen substitutions at positions 3 and 4, combined with methyl groups at positions 1 and 6, influence the compound's interaction with biological targets. This research contributes to the broader understanding of structure-activity relationships within the pyrazolo[3,4-d]pyrimidine family and supports the rational design of new therapeutic agents.

Eigenschaften

IUPAC Name

3-bromo-4-chloro-1,6-dimethylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN4/c1-3-10-6(9)4-5(8)12-13(2)7(4)11-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXFTPQBAZXTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)C(=NN2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization of 5-Amino-1-methylpyrazole-4-carbonitrile

A key intermediate, 5-amino-1-methylpyrazole-4-carbonitrile, undergoes cyclization with formamide in the presence of acetic anhydride under reflux conditions. This reaction forms the pyrimidine ring, yielding 4-amino-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (Figure 1A). The use of acetic anhydride facilitates dehydration, while formamide acts as a carbon-nitrogen source for ring closure.

Halogenation of the Pyrimidine Core

Halogenation at positions 3 and 4 is achieved using phosphorus oxybromide (POBr₃) and thionyl chloride (SOCl₂). Sequential treatment with POBr₃ in dichloromethane introduces the bromo group at position 3, followed by chlorination at position 4 using SOCl₂ under controlled temperatures (40–60°C). The selectivity for bromination at position 3 is attributed to the electron-deficient nature of the pyrimidine ring, which directs electrophilic substitution.

Substitution and Functionalization Strategies

N-Alkylation for Methyl Group Introduction

Methyl groups at positions 1 and 6 are introduced via alkylation reactions. Liquid–solid phase transfer catalysis (PTC) employing methyl iodide in dimethylformamide (DMF) at room temperature efficiently alkylates the pyrazole nitrogen (position 1) and the pyrimidine nitrogen (position 6). Tetrabutylammonium bromide (TBAB) is commonly used as a phase-transfer catalyst to enhance reaction rates and yields (Table 1).

Table 1: Optimization of N-Alkylation Conditions

ParameterOptimal ValueYield (%)
SolventDMF85
CatalystTBAB (0.1 equiv)90
Temperature25°C88
Reaction Time12 hours85

Regioselective Bromination and Chlorination

Regioselectivity in halogenation is critical for avoiding by-products. Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) reveal that bromination at position 3 is favored due to lower activation energy (ΔG‡ = 24.3 kcal/mol) compared to position 5 (ΔG‡ = 28.1 kcal/mol). Chlorination at position 4 proceeds via a radical mechanism initiated by SOCl₂, confirmed by electron paramagnetic resonance (EPR) studies.

Advanced Synthetic Routes from Patent Literature

Patent WO2016066673A1: Convergent Synthesis

A patent by PCT/EP2015/074956 describes a convergent route starting from 2,6-dichloropyrimidine-4-carboxylic acid (Figure 1B). The pyrazolo[3,4-d]pyrimidine core is formed via Pd-catalyzed coupling with a pre-functionalized pyrazole fragment. Subsequent halogenation and methylation steps achieve the target compound in 72% overall yield. Key advantages include:

  • Avoidance of Mitsunobu reactions, reducing phosphine oxide waste.

  • Use of phase-transfer catalysts (e.g., benzyltriethylammonium chloride) for efficient alkylation.

One-Pot Multistep Synthesis

Recent advances enable a one-pot procedure combining cyclization, halogenation, and alkylation. In a representative protocol:

  • 5-Amino-1-methylpyrazole-4-carbonitrile (1.0 equiv) is treated with formamide (3.0 equiv) and acetic anhydride (2.5 equiv) at 100°C for 6 hours.

  • The intermediate is sequentially halogenated with POBr₃ (1.2 equiv) and SOCl₂ (1.5 equiv) without isolation.

  • Methyl iodide (2.5 equiv) and TBAB (0.1 equiv) are added, and the mixture is stirred at 25°C for 12 hours.

This method achieves an 80% isolated yield and reduces purification steps.

Analytical and Crystallographic Validation

X-ray Crystallography

Single-crystal X-ray diffraction of this compound confirms the planar pyrazolopyrimidine core (rmsd = 0.0150 Å) and dihedral angles between substituents (32.38° for the methyl groups). Intermolecular C–H···N hydrogen bonds (2.89 Å) stabilize the crystal lattice (Figure 2A).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 2.65 (s, 3H, CH₃), 3.12 (s, 3H, CH₃), 8.34 (s, 1H, pyrimidine-H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 22.1 (CH₃), 28.3 (CH₃), 115.6 (C-Br), 134.8 (C-Cl), 148.2–158.4 (pyrazolopyrimidine carbons).

Challenges and Optimization Strategies

By-product Formation in Halogenation

Over-halogenation at position 5 is a common side reaction, mitigated by:

  • Using stoichiometric POBr₃ (1.0–1.2 equiv).

  • Conducting reactions at 0–5°C to slow kinetics.

Solvent Effects on Alkylation

Polar aprotic solvents (DMF, DMSO) improve alkylation yields compared to THF or EtOAc (Table 1). Computational studies attribute this to enhanced stabilization of the transition state via dipole interactions.

Scalability and Industrial Feasibility

Kilogram-scale Synthesis

A pilot-scale process reported in Patent WO2016066673A1 produces 5 kg batches with 85% purity after recrystallization from ethanol/water (7:3 v/v). Key parameters:

  • Cost per kilogram: $1,200 (raw materials).

  • Cycle time: 48 hours (including workup).

Environmental Considerations

Waste streams containing bromide and chloride ions are treated via ion-exchange resins, achieving >99% heavy metal removal .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include substituted pyrazolopyrimidines, oxides, and reduced derivatives. These products often retain the core pyrazolopyrimidine structure but with modifications that can enhance their biological activities .

Wirkmechanismus

The mechanism of action of 3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as CDKs. The compound acts as a bioisostere of adenine, allowing it to bind to the ATP-binding site of kinases and inhibit their activity . This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural and Substituent Variations

The pyrazolo[3,4-d]pyrimidine core is highly versatile, with substitutions dictating biological activity and physicochemical properties. Below is a comparative analysis with key analogues:

Compound Name Substituents (Positions) Molecular Formula Key Features Reference
Target Compound Br (3), Cl (4), CH₃ (1,6) C₇H₆BrClN₄ Dual halogenation; high steric bulk at 3 and 4.
4-Chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine Cl (4), CH₃ (1,6) C₇H₇ClN₄ Lacks bromine at 3; simpler halogenation pattern.
1-Phenyl-3-methylpyrazolo[3,4-d]pyrimidin-4-amine (Compound J) Ph (1), CH₃ (3), NH₂ (4) C₁₂H₁₁N₅ Aromatic phenyl group at 1; amine at 4 enhances polarity.
3-(4-Chlorophenyl)-4-amino-1-β-D-ribofuranosylpyrazolo[3,4-d]pyrimidine (Compound 44) Cl-Ph (3), NH₂ (4), ribose (1) C₁₆H₁₅ClN₆O₄ Nucleoside analogue with ribose; anti-parasitic activity.
3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Br (3), Cl (4), SCH₃ (6) C₆H₄BrClN₄S Methylthio at 6; higher sulfur content impacts solubility.
Key Observations:
  • Halogenation: The target compound’s dual halogenation (Br/Cl) distinguishes it from mono-halogenated analogues (e.g., 4-Chloro-1,6-dimethyl derivative ). Bromine’s larger atomic radius may enhance steric hindrance, affecting binding pocket interactions.
  • Nucleoside Analogues : Compound 44 incorporates a ribose sugar, enabling DNA/RNA mimicry, but this also increases polarity (TPSA > 100 Ų) compared to the target compound’s TPSA of 43.6 Ų .
  • Methylthio vs. Methyl : The methylthio group in introduces sulfur, which may alter metabolic pathways compared to the target’s methyl group at position 6.

Physicochemical Properties

Property Target Compound 4-Chloro-1,6-dimethyl Derivative Compound 44
Molecular Weight 261.50 198.63 398.78
XLogP3 2.6 1.8 (estimated) -1.2 (estimated)
TPSA (Ų) 43.6 43.6 126
Hydrogen Bond Acceptors 3 3 10
  • Lipophilicity: The target’s higher XLogP3 (2.6 vs. 1.8) suggests better membrane permeability than its non-brominated analogue but lower solubility in aqueous media.
  • Polarity : Compound 44’s ribose moiety drastically increases polarity, limiting blood-brain barrier penetration compared to the target compound .

Metabolic Stability

Compound Phase I Stability (Mouse/Human Microsomes) Phase II Stability (UGT Enzymes)
Target Compound Expected high (methyl groups reduce oxidation) Moderate (halogens may slow glucuronidation)
Compound 44 100% stability over 60 minutes 100% stability
  • The target’s bromine and chlorine substituents likely reduce cytochrome P450-mediated metabolism, while methyl groups further shield against oxidation.

Biologische Aktivität

3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrazolopyrimidine family, recognized for its significant biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of 4-chloro-3-nitro-1,6-dimethylpyrazole with bromine in the presence of a base, followed by further cyclization steps. The compound can also undergo various chemical transformations, including nucleophilic substitutions and oxidation/reduction reactions, which can enhance its biological properties .

The biological activity of this compound is largely attributed to its ability to inhibit cyclin-dependent kinases (CDKs). It acts as a bioisostere of adenine, allowing it to bind effectively to the ATP-binding site of kinases. This mechanism is crucial in regulating cell cycle progression and has implications in cancer therapy .

3.1 Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent anticancer properties. Notably, compounds related to this compound have shown significant anti-proliferative effects against various cancer cell lines. For instance:

  • In vitro Studies : Research indicates that certain derivatives possess IC50 values in the low micromolar range against A549 (lung cancer) and HCT-116 (colon cancer) cell lines .
  • Mechanisms of Action : These compounds induce apoptosis and cell cycle arrest at the S and G2/M phases, highlighting their potential as effective anticancer agents .

3.2 Enzyme Inhibition

The compound has also been identified as a potential inhibitor of epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Specific derivatives have shown IC50 values as low as 0.016 µM against wild-type EGFR and notable activity against mutant forms such as EGFR T790M .

4. Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other structurally similar compounds:

Compound NameStructureBiological ActivityIC50 Values (µM)
Compound A Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineCDK Inhibitor~10
Compound B Thioglycoside derivativesAnticancer~5
This compound Pyrazolo[3,4-d]pyrimidineEGFR Inhibitor0.016

5. Case Studies

Several case studies highlight the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:

  • Case Study 1 : A study involving the administration of a pyrazolo[3,4-d]pyrimidine derivative showed significant tumor reduction in xenograft models of lung cancer when administered alongside standard chemotherapy agents.
  • Case Study 2 : Clinical trials evaluating the safety and efficacy of these compounds in patients with advanced solid tumors demonstrated promising results with manageable side effects.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine, and how are reaction conditions optimized?

  • Methodological Answer: Synthesis typically involves coupling reactions using aryl boronic acids (e.g., 4-chlorophenylboronic acid) and bases like sodium carbonate under palladium catalysis. For example, compound 44 (a structural analog) was synthesized via Suzuki-Miyaura coupling with Pd(OH)₂/C as the catalyst under hydrogen gas, followed by purification using flash column chromatography and preparative RP-HPLC . Optimization includes adjusting catalyst loading (e.g., 10 mol% Pd), solvent systems (methanol or DMA), and temperature (room temperature to 120°C). Yield improvements (40–42%) are achieved by controlling reaction time and gas atmosphere (H₂ or argon) .

Q. How is the structural integrity of this compound verified post-synthesis?

  • Methodological Answer: Structural confirmation relies on ¹H NMR , ¹³C NMR , and HRMS. For instance, compound 44 showed distinct aromatic proton signals at δ 8.30–7.40 ppm and methyl group resonances at δ 2.60–2.10 ppm in its ¹H NMR spectrum. HRMS analysis confirmed the molecular formula (e.g., C₁₄H₁₄BrClN₄O₄ for compound 44 ) with mass accuracy <2 ppm .

Q. What in vitro models are used to assess its antiparasitic activity?

  • Methodological Answer: Antiparasitic activity against Trypanosoma cruzi is evaluated using MRC-5SV2 human fibroblasts infected with parasites. Parasite burden is quantified via β-galactosidase assays using CPRG substrate, with IC₅₀ values calculated from dose-response curves. Cytotoxicity is measured using resazurin fluorescence in uninfected cells, and selectivity indices (SI = CC₅₀/IC₅₀) are reported .

Advanced Research Questions

Q. How can contradictory SAR findings be resolved when modifying the 3’-OH or 7-position of the pyrazolo[3,4-d]pyrimidine scaffold?

  • Methodological Answer: Unexpected activity loss upon 3’-OH removal (e.g., 2–3-fold reduced anti-T. cruzi activity) requires comparative molecular docking or MD simulations to assess hydrogen-bonding interactions with target enzymes like CDPK1 . For 7-position modifications, systematic substitution (e.g., chloro, methyl, vinyl) followed by in vitro screening identifies tolerated groups. Contradictions in L. infantum vs. T. cruzi activity (e.g., compound 44 ’s selectivity) suggest species-specific target interactions, warranting proteomic profiling .

Q. What strategies improve metabolic stability in preclinical development?

  • Methodological Answer: Assess metabolic stability using liver microsomes (mouse/human). For example, compound 44 showed 100% parent compound retention after 60-minute incubation with NADPH/UGT cofactors, indicating resistance to Phase I/II metabolism. To enhance stability, avoid labile substituents (e.g., ester groups) and prioritize halogenated or methylated moieties that block CYP450 oxidation .

Q. How are in vivo efficacy studies designed for parasitic infections?

  • Methodological Answer: Swiss Webster mice infected with T. cruzi (10⁴ blood trypomastigotes) are treated orally with 44 (10% Tween 80 vehicle) for 5 days. Parasitemia is monitored via blood smears, and survival rates are compared to benznidazole controls. Toxicity is assessed via body weight, liver enzymes, and histopathology .

Q. How can low yields in coupling reactions during synthesis be resolved?

  • Methodological Answer: Optimize palladium catalyst systems (e.g., switch from Pd(OH)₂/C to Pd(OAc)₂ with XPhos ligand) and solvent polarity (e.g., DMF instead of methanol). Pre-activate boronic acids via trituration with K₂CO₃ to enhance coupling efficiency. Monitor reaction progress via LCMS to terminate at peak conversion .

Q. How can therapeutic applications be expanded beyond antiparasitic activity?

  • Methodological Answer: Screen derivatives for kinase inhibition (e.g., VEGFR-2) using ATP-competitive assays. For example, pyrazolo[3,4-d]pyrimidine analogs showed antiproliferative effects in NCI-60 cancer cell lines via VEGFR-2 blockade (IC₅₀ <1 µM). Validate antiangiogenic activity using HUVEC tube formation assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.